3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide
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Overview
Description
3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutylmethylamino group, an oxoethyl group, and a methylanilino group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutylmethylamino intermediate: This step involves the reaction of cyclobutylmethylamine with an appropriate reagent to form the cyclobutylmethylamino intermediate.
Attachment of the oxoethyl group: The intermediate is then reacted with an oxoethylating agent under controlled conditions to attach the oxoethyl group.
Coupling with the methylanilino group: The resulting compound is then coupled with a methylanilino derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-[2-(dimethylamino)-2-oxoethyl]-3-methylanilino)propanamide
- 3-(N-[2-(ethylamino)-2-oxoethyl]-3-methylanilino)propanamide
- 3-(N-[2-(propylamino)-2-oxoethyl]-3-methylanilino)propanamide
Uniqueness
3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13-4-2-7-15(10-13)20(9-8-16(18)21)12-17(22)19-11-14-5-3-6-14/h2,4,7,10,14H,3,5-6,8-9,11-12H2,1H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVVJSXRAWJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC(=O)N)CC(=O)NCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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